An In-depth Technical Guide to Ketoconazole Impurity B: Structure, Properties, and Analytical Characterization
An In-depth Technical Guide to Ketoconazole Impurity B: Structure, Properties, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketoconazole, a broad-spectrum synthetic antifungal agent, has been a cornerstone in the treatment of various fungal infections since its introduction. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its safety and efficacy. The International Council for Harmonisation (ICH) guidelines mandate the identification and characterization of impurities in drug substances and products. This guide provides a comprehensive technical overview of a significant process-related impurity, Ketoconazole Impurity B, as designated by the European Pharmacopoeia (EP).
This document, intended for researchers, analytical scientists, and drug development professionals, delves into the chemical structure, physicochemical properties, and analytical methodologies for the identification and quantification of Ketoconazole Impurity B. A key focus is placed on understanding its origin as a byproduct of the ketoconazole synthesis process and its potential toxicological implications as a potent activator of the human aryl hydrocarbon receptor (AhR).
Chemical Structure and Physicochemical Properties
Ketoconazole Impurity B is a dimeric analogue of ketoconazole, formed as a byproduct during the synthesis of the parent drug.[1] Its structure is characterized by the linkage of two ketoconazole-like moieties.
Chemical Identity
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IUPAC Name: rel-1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenoxy]phenyl]piperazin-1-yl]ethanone[]
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Synonyms: 1-Acetyl-4-[4-[[(2RS,4SR)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methoxy]-3-[4-(4-acetylpiperazin-1-yl)phenoxy] phenyl]piperazine; N-Acetylpiperazine-N'-(4-phenol) Ketoconazole[]
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CAS Number: 1346598-39-7[3]
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Molecular Formula: C₃₈H₄₂Cl₂N₆O₆[][3]
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Molecular Weight: 749.68 g/mol []
Physicochemical Properties
A summary of the key physicochemical properties of Ketoconazole Impurity B is presented in the table below.
| Property | Value | Reference |
| Appearance | White to Off-white Solid | [] |
| Solubility | Soluble in Chloroform (Very Slightly), DMSO (Slightly), Methanol (Slightly) | [] |
| Melting Point | >85°C (decomposes) | [] |
Genesis of Ketoconazole Impurity B: A Synthetic Byproduct
Ketoconazole Impurity B is recognized as a process-related impurity, meaning it is formed during the manufacturing process of ketoconazole.[1][4] While the precise, detailed mechanism of its formation is not extensively published, a plausible synthetic pathway can be inferred from the known synthesis of ketoconazole.
The synthesis of ketoconazole involves the reaction of a key intermediate, (2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol (or its tosylated derivative), with 1-acetyl-4-(4-hydroxyphenyl)piperazine. It is hypothesized that under certain reaction conditions, a side reaction can occur where two molecules of the piperazine-containing intermediate react with a linking molecule, or a dimerization of intermediates occurs, leading to the formation of the more complex structure of Impurity B.
Caption: Hypothesized formation of Ketoconazole Impurity B as a byproduct.
The control of reaction conditions, such as stoichiometry, temperature, and reaction time, is crucial to minimize the formation of this and other impurities.[1]
Toxicological Significance: Activation of the Aryl Hydrocarbon Receptor
A significant toxicological concern associated with Ketoconazole Impurity B is its activity as a potent activator of the human aryl hydrocarbon receptor (AhR).[5] The AhR is a ligand-activated transcription factor involved in regulating the expression of a wide range of genes, including those involved in drug metabolism (such as cytochrome P450 enzymes like CYP1A1), cell growth, and differentiation.[5][6]
Activation of the AhR signaling pathway by xenobiotics can have various physiological and toxicological consequences.[5][7] A study demonstrated that Ketoconazole Impurity B, along with other impurities, can induce the formation of the AhR-DNA complex, indicating its ability to initiate the transcriptional activation of AhR target genes.[5] This finding has potential implications for drug-drug interactions and may contribute to some of the adverse effects observed with ketoconazole, highlighting the importance of controlling the levels of this impurity in the final drug product.
Analytical Characterization and Control
The identification and quantification of Ketoconazole Impurity B are typically achieved using modern analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.[8][9] Pharmacopoeias such as the European Pharmacopoeia provide methods for the control of related substances in ketoconazole, including specified limits for Impurity B.[10]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for the separation of Ketoconazole Impurity B from the active ingredient and other related substances. While specific conditions may vary, a typical reversed-phase HPLC method would involve:
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Column: A C18 or similar stationary phase (e.g., Waters Xbridge BEH C8, 4.6-mm x 15.0-cm, 3.5 µm).[8]
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Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile).[11]
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Detection: UV detection at an appropriate wavelength, typically around 230 nm.[11]
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System Suitability: The European Pharmacopoeia specifies a minimum resolution of 4.0 between the peaks for Impurity B and Impurity C to ensure adequate separation.[10]
Experimental Protocol: HPLC Analysis of Ketoconazole Impurities
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Preparation of Solutions:
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Standard Solution: Prepare a standard solution of Ketoconazole Impurity B reference standard in a suitable diluent (e.g., methanol or mobile phase).
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Sample Solution: Accurately weigh and dissolve the ketoconazole drug substance or product in the diluent to a known concentration.
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Chromatographic Conditions:
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Set up the HPLC system with the specified column and mobile phase.
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Equilibrate the column until a stable baseline is achieved.
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-
Injection and Analysis:
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Inject equal volumes of the standard and sample solutions into the chromatograph.
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Record the chromatograms and identify the peak corresponding to Ketoconazole Impurity B based on its retention time relative to the main peak.
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Quantification:
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Calculate the percentage of Ketoconazole Impurity B in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the impurity in the standard chromatogram.
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Caption: General workflow for HPLC analysis of Ketoconazole Impurity B.
Spectroscopic Characterization
For unequivocal identification and structural elucidation, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. Commercial suppliers of Ketoconazole Impurity B reference standards typically provide a comprehensive data package including ¹H NMR, ¹³C NMR, and MS data.[12][13]
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of its complex dimeric structure.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the molecule, providing further structural insights.[14][15]
Conclusion
Ketoconazole Impurity B is a critical process-related impurity that requires careful monitoring and control during the manufacturing of ketoconazole. Its complex dimeric structure, arising as a byproduct of the API synthesis, and its demonstrated ability to activate the human aryl hydrocarbon receptor, underscore the importance of robust analytical methods for its detection and quantification. This technical guide has provided a detailed overview of the chemical and physical properties of Ketoconazole Impurity B, its likely origin, toxicological significance, and the analytical strategies employed for its characterization. For professionals in the pharmaceutical industry, a thorough understanding of such impurities is paramount to ensuring the quality, safety, and efficacy of the final drug product.
References
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Dvorak, Z., V. Pavek, et al. (2015). Impurities contained in antifungal drug ketoconazole are potent activators of human aryl hydrocarbon receptor. Toxicology Letters, 240(1), 125-133. [Link]
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Veeprho. (n.d.). Ketoconazole Impurities and Related Compound. Retrieved from [Link]
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Wang, J., et al. (2025). Qualitative and quantitative assessment of related substances for ketoconazole cream based on national drug sampling inspection in China. Journal of Pharmaceutical and Biomedical Analysis, 252, 116458. [Link]
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SynZeal. (n.d.). Ketoconazole EP Impurity B. Retrieved from [Link]
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Low, A. S., & Wangboonskul, J. (1999). An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. The Analyst, 124(11), 1671-1674. [Link]
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ResearchGate. (n.d.). Mass spectrum and fragmentation pathway of ketoconazole. Retrieved from [Link]
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Creus, A., et al. (2006). Identification and quantitation of cis-ketoconazole impurity by capillary zone electrophoresis-mass spectrometry. Journal of Chromatography A, 1116(1-2), 246-253. [Link]
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Ashino, T., et al. (2012). Identification of ketoconazole as an AhR-Nrf2 activator in cultured human keratinocytes: the basis of its anti-inflammatory effect. Journal of Investigative Dermatology, 132(1), 59-68. [Link]
- Fitch, W. L., et al. (2016). Revisiting the Metabolism of Ketoconazole Using Accurate Mass. Current Drug Metabolism, 17(9), 838-848.
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ResearchGate. (n.d.). Representative fragmentation patterns of (A) the ESI-MS 2 of the protonated molecular ion of ketoconazole.... Retrieved from [Link]
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Low, A. S., & Wangboonskul, J. (1999). An HPLC assay for the determination of ketoconazole in common pharmaceutical preparations. The Analyst, 124(11), 1671-1674. [Link]
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Vrzal, R., et al. (2014). Enantiospecific Effects of Ketoconazole on Aryl Hydrocarbon Receptor. PLoS ONE, 9(7), e101832. [Link]
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MDPI. (2019). Aryl Hydrocarbon Receptor in Atopic Dermatitis and Psoriasis. International Journal of Molecular Sciences, 20(21), 5424. [Link]
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MDPI. (2022). The Role of the Aryl Hydrocarbon Receptor (AhR) and Its Ligands in Breast Cancer. Cancers, 14(22), 5649. [Link]
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